![molecular formula C17H15FN2O3S B495087 2-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETIC ACID](/img/structure/B495087.png)
2-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({1-[2-(2-Fluorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzodiazole core, which is known for its biological activity, and a fluorophenoxyethyl group, which can enhance its pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(2-fluorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzodiazole ring.
Introduction of the Fluorophenoxyethyl Group: The fluorophenoxyethyl group is introduced via a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with 2-fluorophenoxyethyl bromide in the presence of a base such as potassium carbonate.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with thioglycolic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-({1-[2-(2-fluorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, palladium catalyst
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amino derivative
Substitution: Substituted benzodiazole derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用机制
The mechanism of action of 2-({1-[2-(2-fluorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to the active site of enzymes, inhibiting their activity, while the fluorophenoxyethyl group can enhance the compound’s binding affinity and selectivity. The thioether linkage may also play a role in modulating the compound’s overall pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- 2-({1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid
- 2-({1-[2-(2-bromophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid
- 2-({1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid
Uniqueness
2-({1-[2-(2-fluorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid is unique due to the presence of the fluorine atom in the phenoxyethyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s metabolic stability, increase its lipophilicity, and improve its ability to cross biological membranes, making it a valuable compound for further research and development.
属性
分子式 |
C17H15FN2O3S |
|---|---|
分子量 |
346.4g/mol |
IUPAC 名称 |
2-[1-[2-(2-fluorophenoxy)ethyl]benzimidazol-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C17H15FN2O3S/c18-12-5-1-4-8-15(12)23-10-9-20-14-7-3-2-6-13(14)19-17(20)24-11-16(21)22/h1-8H,9-11H2,(H,21,22) |
InChI 键 |
AMZZFPSWIZDLPE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=CC=C3F)SCC(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=CC=C3F)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B495006.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]benzoic acid](/img/structure/B495007.png)
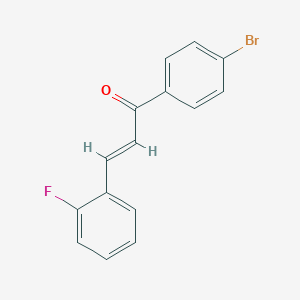
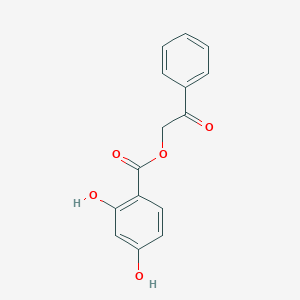
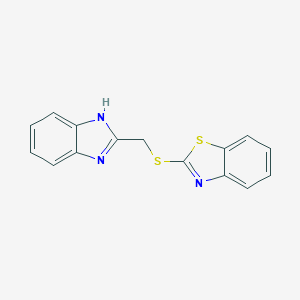
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B495013.png)
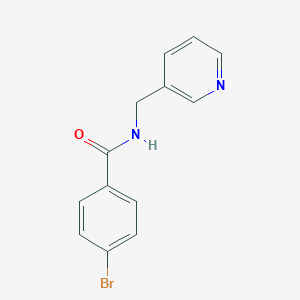
![N-(5-chloropyridin-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B495016.png)
![N-(5-bromopyridin-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B495017.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B495020.png)
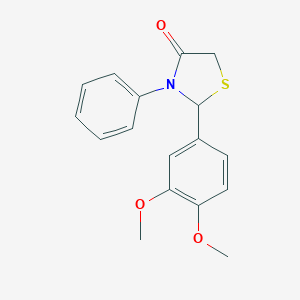
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B495023.png)
![N-[(2-methoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B495026.png)
![2-[(2-anilino-2-oxoethyl)sulfanyl]-N-[1,1'-biphenyl]-2-ylacetamide](/img/structure/B495027.png)
